Di-tert-butyl 2-(pyridin-2-yl)malonate
Description
Di-tert-butyl 2-(pyridin-2-yl)malonate is a malonate derivative featuring a pyridine ring directly attached to the central methylene carbon and protected by bulky tert-butyl ester groups. The tert-butyl groups enhance solubility in organic solvents and provide steric protection during synthetic transformations, making this compound valuable in multi-step organic syntheses, particularly in peptide conjugation and heterocycle formation . However, residual contamination by di-tert-butyl malonate in substrate batches can lead to variability in reaction yields and enantioselectivity, necessitating rigorous purification protocols .
Structure
2D Structure
Properties
IUPAC Name |
ditert-butyl 2-pyridin-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)12(11-9-7-8-10-17-11)14(19)21-16(4,5)6/h7-10,12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGCHIJQUEXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724447 | |
| Record name | Di-tert-butyl (pyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104643-39-1 | |
| Record name | Di-tert-butyl (pyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Di-tert-butyl 2-(pyridin-2-yl)malonate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is characterized by its unique combination of a malonate moiety and a pyridine ring. The molecular formula is , and it typically appears as a colorless to light yellow liquid. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis. Notably, the presence of pyridine suggests potential pharmacological effects, including antimicrobial and anti-inflammatory properties.
Although direct biological mechanisms for this compound have not been extensively documented, its potential as a synthetic intermediate could lead to the development of more biologically active derivatives. The malonate group is known for its ability to participate in nucleophilic substitutions and Michael additions, which may influence its reactivity and interactions at the molecular level.
Synthesis and Reactivity Studies
The synthesis of this compound can be achieved through various methods, including reactions involving nucleophiles and electrophiles. Interaction studies have focused on its reactivity profile, which aids in understanding its potential applications in synthetic chemistry.
A comparative analysis of related compounds illustrates the diversity within the malonate family. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Diethyl Malonate | Ethyl groups instead of tert-butyl | More polar; often used in different pathways |
| Di-tert-butyl Malonate | Similar malonate structure | Higher steric hindrance affecting reactivity |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | Contains bipyridine | Exhibits unique coordination properties |
| Di-tert-butyl Dicarbonate | Dicarbonate instead of malonate | Commonly used for protecting amines |
This table highlights how variations in substituents can lead to distinct chemical properties and applications. This compound stands out due to its specific combination of tert-butyl groups and pyridine functionality.
Future Directions in Research
Given the promising structural characteristics of this compound, further research is warranted to explore its biological activity comprehensively. Future studies should focus on:
- In vitro and in vivo testing : Evaluating the compound's efficacy against various pathogens.
- Mechanistic studies : Understanding how it interacts at the cellular level.
- Derivatives development : Synthesizing analogs with enhanced biological activities.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Preparation Methods
Esterification of Malonic Acid with Pyridin-2-yl Substituents
A patented method (US5214199A) describes the preparation of malonic monoesters, including those substituted with pyridine rings, by reacting malonic acid with an alcohol (such as tert-butyl alcohol) in the presence of a base and an activator (e.g., acetic anhydride or acetyl chloride).
Key parameters of this method include:
| Parameter | Details |
|---|---|
| Base | 1 to 3 moles per mole of malonic acid (preferably 2 to 2.6 moles) |
| Activator | Acyl chlorides or acid anhydrides (e.g., acetic anhydride, methanesulfonyl chloride) |
| Solvents | Ethers (THF, dioxane), aromatic hydrocarbons (toluene), halogenated hydrocarbons (CH2Cl2) |
| Reaction conditions | Single-step reaction, often at ambient or slightly elevated temperatures |
This method provides good yields of malonic monoesters, including those with pyridine substituents, by activating the carboxylic acid groups and facilitating esterification with tert-butyl alcohol. The presence of pyridine rings is compatible with the reaction conditions, and the base amount is critical to ensure complete reaction.
Condensation of Pyridine-2-carboxaldehyde with Di-tert-butyl Malonate
An alternative approach involves the condensation of pyridine-2-carboxaldehyde with di-tert-butyl malonate to form 2-(pyridin-2-ylmethylene)malonate derivatives, which can then be converted or used directly as di-tert-butyl 2-(pyridin-2-yl)malonate analogs.
Research findings from aryne annulation studies provide insight into this method:
- The condensation reaction forms a Michael acceptor intermediate, di-tert-butyl 2-(pyridin-2-ylmethylene)malonate.
- This intermediate can be reacted with aryne precursors to form pyridoindole derivatives, indicating the successful preparation of the malonate functionality with pyridine substitution.
- Yields for di-tert-butyl esters tend to be lower compared to diethyl or dimethyl esters due to steric hindrance but still achievable (~40% isolated yield).
Comparative Yields and Reaction Conditions
The following table summarizes the yields of various ester derivatives of 2-(pyridin-2-yl)malonate prepared via condensation and subsequent reactions, highlighting the relative efficiency of the di-tert-butyl ester preparation:
| Entry | Ester Type | Starting Material | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diethyl ester | Diethyl 2-(pyridin-2-ylmethylene)malonate | Aryne annulation | 68 | Good yield, less steric hindrance |
| 2 | Dimethyl ester | Dimethyl 2-(pyridin-2-ylmethylene)malonate | Aryne annulation | 74 | Slightly higher yield than diethyl |
| 3 | Di-tert-butyl ester | Di-tert-butyl 2-(pyridin-2-ylmethylene)malonate | Aryne annulation | 40 | Lower yield due to steric hindrance |
| 4 | Dibenzyl ester | Dibenzyl 2-(pyridin-2-ylmethylene)malonate | Aryne annulation | 72 | Comparable to diethyl ester |
Source: Adapted from aryne annulation studies demonstrating the preparation and reactivity of pyridine-substituted malonates.
Optimization of Reaction Conditions for Di-tert-butyl Ester Preparation
- Base and Activator Ratios: For esterification, 2 to 2.6 equivalents of base and 1 to 1.3 equivalents of activator per mole of malonic acid are optimal.
- Solvent Choice: Ethers such as tetrahydrofuran (THF) are preferred for solubility and reaction efficiency.
- Temperature: Ambient to moderately elevated temperatures (room temperature to ~50 °C) favor good yields without decomposition.
- Reaction Time: Single-step reactions typically complete within hours, but slow addition of reagents may reduce yields.
Notes on Purification and Characterization
- The product this compound is typically purified by column chromatography.
- Structural confirmation is achieved by NMR spectroscopy (1D-NOESY, 1D-COSY) to verify the substitution pattern and ester integrity.
- The steric bulk of the tert-butyl groups may affect crystallinity and solubility, influencing purification strategies.
Summary of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct esterification (patent) | Malonic acid, tert-butyl alcohol, base, activator | Single-step, good yield, scalable | Requires careful base/activator balance |
| Condensation with pyridine aldehyde | Pyridine-2-carboxaldehyde, di-tert-butyl malonate | Access to Michael acceptor intermediates | Lower yields due to steric hindrance |
Q & A
Q. What are the key synthetic routes for preparing di-tert-butyl 2-(pyridin-2-yl)malonate, and how do reaction conditions influence yield?
this compound is typically synthesized via alkylation or coupling reactions. A common approach involves reacting 2-iodopyridine with di-tert-butyl malonate using CuI as a catalyst and Cs₂CO₃ as a base in 1,4-dioxane at 70°C under nitrogen . Yield optimization requires careful control of stoichiometry (e.g., 2:1 molar ratio of malonate to halopyridine) and reaction time (16–24 hours). Post-reaction purification via silica gel chromatography is critical to isolate the product from byproducts like unreacted starting materials or dimerized species.
Q. How is this compound utilized as a building block in heterocyclic chemistry?
The compound serves as a precursor for pyridine-functionalized malonates, enabling the synthesis of complex heterocycles. For example, alkylation at the malonate’s central carbon with electrophiles (e.g., allyl bromides) followed by decarboxylation can yield substituted pyridine derivatives . Its tert-butyl groups enhance solubility in organic solvents, facilitating reactions under mild conditions. Applications include the preparation of kinase inhibitors or antimicrobial agents, where the pyridine moiety contributes to target binding .
Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic signals?
- ¹H NMR : The pyridin-2-yl protons appear as distinct aromatic signals between δ 7.0–8.5 ppm. The tert-butyl groups resonate as a singlet at δ 1.4–1.5 ppm .
- ¹³C NMR : The malonate carbonyl carbons are observed at δ 165–170 ppm, while pyridine carbons appear at δ 120–150 ppm .
- ESI-MS : A molecular ion peak [M+H]⁺ confirms the molecular weight (e.g., m/z ~332 for C₁₇H₂₅NO₄) .
Advanced Research Questions
Q. How can researchers address low yields in the coupling of tert-butyl malonate with 2-halopyridines?
Low yields often arise from incomplete halogen displacement or side reactions. Strategies include:
- Using picolinic acid as a ligand to stabilize the Cu(I) catalyst, enhancing reactivity .
- Switching to polar aprotic solvents (e.g., DMF) to improve nucleophilicity of the malonate enolate.
- Employing microwave-assisted synthesis to reduce reaction time and minimize decomposition .
- Monitoring reaction progress via TLC or LC-MS to identify intermediates and optimize quenching.
Q. What are the challenges in analyzing stereochemical outcomes during malonate functionalization, and how can they be resolved?
The malonate’s central carbon is prone to racemization under basic conditions. To preserve stereochemistry:
- Use low-temperature reactions (−20°C to 0°C) to slow down enolate equilibration .
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce asymmetry during alkylation .
- Analyze enantiomeric excess via chiral HPLC or ¹H NMR with chiral shift reagents.
Q. How do tert-butyl protecting groups impact the reactivity of this compound in peptide conjugation?
The tert-butyl groups:
- Enhance stability : Resist hydrolysis during solid-phase peptide synthesis (SPPS) under acidic conditions (e.g., TFA deprotection) .
- Limit steric hindrance : The bulky groups can slow coupling reactions; using PyAOP as a coupling agent improves efficiency compared to HATU or DCC . Post-conjugation, the tert-butyl groups are cleaved via acidolysis (e.g., HCl/dioxane) to regenerate the free malonate for further functionalization.
Q. What discrepancies in NMR data might arise during synthesis, and how should they be interpreted?
- Unexpected splitting patterns : May indicate incomplete tert-butyl deprotection or residual solvents. Confirm purity via combustion analysis or GC-MS .
- Shifted carbonyl signals : Suggest coordination with trace metals (e.g., Cu residues). Chelation with EDTA during workup can mitigate this .
- Missing pyridine signals : Could imply decomposition under prolonged heating. Optimize reaction time and temperature using kinetic studies.
Methodological Considerations Table
| Challenge | Solution | Key Reference |
|---|---|---|
| Low alkylation yield | Use CuI/picolinic acid catalyst system | |
| Racemization at malonate center | Conduct reactions at −20°C | |
| Purification complexity | Employ silica gel chromatography with hexane/EtOAc gradient | |
| Peptide coupling inefficiency | Optimize with PyAOP coupling agent |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
